molecular formula C17H18ClNO4 B5501625 6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one

6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one

Cat. No. B5501625
M. Wt: 335.8 g/mol
InChI Key: BBJFKRNDXGECPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of coumarin derivatives often involves strategies that allow for the introduction of diverse functional groups, enhancing the compound's chemical reactivity and physical properties. While specific synthesis routes for 6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one are not directly detailed in available literature, general methods include the Knoevenagel condensation or Michael addition reactions, which are commonly employed in the synthesis of similar compounds. These methods provide a versatile approach to modify the coumarin core structure, allowing for the incorporation of various substituents like chloro, hydroxy, and piperidinyl groups (El Azab, Youssef, & Amin, 2014).

Molecular Structure Analysis

Molecular structure analysis of coumarin derivatives, including the title compound, typically reveals a planar structure for the coumarin moiety with substituents extending into three-dimensional space. The crystal structure of related compounds has been elucidated, demonstrating how substituents like chloro and methyl groups influence the overall molecular geometry and intermolecular interactions. These structures often feature significant hydrogen bonding, π-π stacking, and other non-covalent interactions that contribute to their stability and reactivity (Channabasappa, Kumara, Neratur, & Kariyappa, 2018).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methodologies: Research has demonstrated innovative methods for synthesizing chromen-2-one derivatives, highlighting the versatility of these compounds in chemical synthesis. Techniques such as the Knoevenagel condensation and microwave-assisted synthesis have been employed to produce chromen-2-one derivatives with varying substituents, showcasing the adaptability of these methods in creating complex molecules with potential biological activities (D. L. Chizhov et al., 2008); (I. H. El Azab et al., 2014).
  • Structural Characterization: Crystallographic studies have provided detailed insights into the molecular structure of chromen-2-one derivatives, facilitating the understanding of their chemical behavior and potential interactions. This structural analysis is crucial for the development of compounds with desired biological or physical properties (I. Manolov et al., 2012).

Biological Activity

  • Antimicrobial and Antioxidant Properties: Various studies have investigated the biological activities of chromen-2-one derivatives, including their antimicrobial and antioxidant effects. These properties suggest potential applications in developing new therapeutic agents with efficacy against microbial infections and oxidative stress (K. Hatzade et al., 2008).
  • Neurological Applications: Research into the neurological effects of chromen-2-one derivatives has identified compounds with potential as central and peripheral nervous system stimulants. This highlights the possibility of developing new treatments for neurological disorders based on chromen-2-one scaffolds (Y. Garazd et al., 2002).

Future Directions

The future directions for the research on this compound could include further investigation into its biological properties and potential applications in the medicinal industry. Additionally, more environmentally friendly synthesis methods could be explored .

properties

IUPAC Name

6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-10-11-7-13(18)14(20)9-15(11)23-17(22)12(10)8-16(21)19-5-3-2-4-6-19/h7,9,20H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJFKRNDXGECPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.